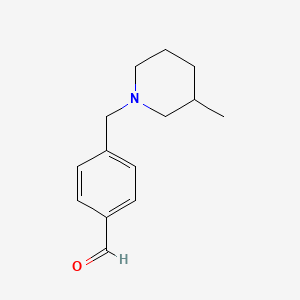

4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde

Description

4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is a benzaldehyde derivative featuring a methylene-linked 3-methylpiperidine substituent at the para position of the aromatic ring. Its molecular structure combines the reactivity of the aldehyde group with the steric and electronic effects of the 3-methylpiperidine moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s applications span from serving as a precursor in antinociceptive agents to its role in experimental phasing of macromolecules in crystallography .

Properties

IUPAC Name |

4-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-3-2-8-15(9-12)10-13-4-6-14(11-16)7-5-13/h4-7,11-12H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIOBGRBIBSYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232919 | |

| Record name | Benzaldehyde, 4-[(3-methyl-1-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443355-19-8 | |

| Record name | Benzaldehyde, 4-[(3-methyl-1-piperidinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-[(3-methyl-1-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-methylpiperidine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as:

Formation of the intermediate: The initial reaction between 4-formylbenzoic acid and 3-methylpiperidine forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the piperidine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. While direct data for this specific compound is limited, analogous compounds like 4-(Piperidin-3-yl)benzaldehyde oxidize to 4-(Piperidin-3-yl)benzoic acid under standard conditions (e.g., KMnO₄ or CrO₃ in acidic media). For 4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde, steric hindrance from the methyl group may slightly reduce oxidation rates compared to unsubstituted derivatives.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines. For example:

-

Grignard Reactions : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to yield benzylic alcohols.

-

Schiff Base Formation : Condenses with primary amines (e.g., benzylamine) to produce imines, as demonstrated in related systems under microwave-assisted conditions .

Piperidine-Mediated Reactions

The 3-methylpiperidine moiety influences reactivity through steric and electronic effects:

-

Aza-Michael Additions : The tertiary amine facilitates base-catalyzed additions to α,β-unsaturated carbonyls, as seen in chiral 4-piperidone syntheses .

-

Steric Modulation : The methyl group alters reaction pathways; for instance, bulkier substituents reduce inhibitory potency in enzyme-binding studies by ~27-fold compared to unsubstituted analogues .

Condensation and Cyclization

The aldehyde group enables condensations for heterocycle synthesis:

-

Aldol Condensation : Reacts with ketones (e.g., 5,6-dimethoxy-1-indanone) to form α,β-unsaturated carbonyl intermediates, critical for bioactive molecule synthesis .

-

Multicomponent Reactions : Participates in Ugi or Passerini reactions, leveraging both aldehyde and piperidine functionalities for complexity generation.

Stereochemical Considerations

Stereoselectivity significantly impacts biological activity:

-

Syn vs. Anti Conformations : Syn-substituted derivatives exhibit up to 24-fold higher enzyme inhibition than anti-isomers due to optimized binding pocket interactions .

-

Chiral Centers : 2S,4S configurations enhance activity compared to 2R,4S analogues, as observed in acetylcholinesterase inhibition studies .

Industrial and Pharmacological Relevance

-

Scalability : Microwave-assisted syntheses (e.g., 140°C in NMP with DIPEA) achieve >70% yields for piperidine-containing intermediates .

-

Drug Design : Piperidine-aldehyde hybrids serve as precursors for acetylcholinesterase inhibitors and BCL6 degraders, with IC₅₀ values ranging from 1.01 μM to submicromolar levels .

This compound’s dual reactivity (aldehyde and piperidine) positions it as a versatile scaffold for targeted synthesis. Further studies should explore enantioselective transformations and structure-activity relationships to optimize therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde derivatives in combating cancer. For instance, a study synthesized nitrogen-containing heterocyclic chalcone derivatives, some of which incorporated the piperidine structure. These compounds exhibited significant antiproliferative activity against human cervical cancer cells (HeLa and SiHa), with IC50 values ranging from 6.52 to 7.88 μM. Notably, derivatives with a 4-methylpiperidine substitution demonstrated superior anticancer activity compared to other nitrogen-containing heterocycles .

Table 1: Antiproliferative Activity of Chalcone Derivatives

| Compound | IC50 (HeLa) | IC50 (SiHa) | Toxicity (Normal Cells) |

|---|---|---|---|

| 6f | 6.52 ± 0.42 μM | 7.88 ± 0.52 μM | Low |

| Other Compounds | Varies | Varies | Higher |

Neuropharmacology

Cognitive Enhancement

The piperidinyl moiety in compounds like this compound has been associated with cognitive enhancement properties. Research indicates that derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for memory and learning processes. A study exploring various piperidine derivatives found that certain modifications could enhance their efficacy as cognitive enhancers in animal models .

Synthesis of Bioactive Molecules

Synthetic Pathways

The synthesis of this compound serves as a precursor for various bioactive molecules. Its structural features allow for the modification and creation of complex molecules with potential therapeutic applications. For example, synthetic routes involving palladium-catalyzed reactions have been utilized to create diverse derivatives that exhibit improved pharmacological profiles .

Table 2: Synthetic Pathways for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd-catalyzed, aqueous base | High |

| HATU Coupling | Room temperature | Moderate |

Structure-Activity Relationship (SAR) Studies

Pharmacological Profiling

SAR studies have been pivotal in understanding how modifications to the piperidine ring influence biological activity. For instance, the introduction of different substituents on the benzaldehyde moiety has shown varying levels of potency against specific targets, such as CCR4 antagonism in cancer therapies . These insights facilitate the design of more effective therapeutic agents.

Table 3: SAR Insights on Piperidine Derivatives

| Substituent | Target Activity | Potency (IC50) |

|---|---|---|

| Methyl | CCR4 Antagonism | 27 nM |

| Hydroxyl | Anticancer Activity | Varies |

| Fluoro | Neurotransmitter Modulation | High |

Mechanism of Action

The mechanism of action of 4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with various molecular targets. The piperidine ring and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde and related benzaldehyde derivatives:

Key Observations:

- Piperazine vs. Piperidine: Compounds with piperazine substituents (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde) exhibit higher solubility in polar solvents compared to piperidine derivatives due to the additional nitrogen atom, which enhances hydrogen bonding .

- Functional Group Modifications: Methoxy groups (e.g., in 4-Methoxy-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde) donate electron density to the aromatic ring, stabilizing the aldehyde group and altering reactivity in condensation reactions .

Physicochemical and Pharmacological Properties

- Lipophilicity: The 3-methylpiperidine group in the target compound contributes to moderate logP values (~2.5–3.0), whereas ethyl-linked derivatives (e.g., 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde) show higher logP (~3.5–4.0) .

- Reactivity: The aldehyde group in the target compound participates in Schiff base formation, but steric hindrance from the 3-methylpiperidine moiety slows reactions compared to less bulky analogs like 4-(N,N-dimethyl)benzaldehyde .

- Biological Activity: Derivatives with hydroxy groups (e.g., 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde) demonstrate enhanced binding to serotonin receptors, whereas the target compound is more commonly used in antinociceptive studies .

Biological Activity

4-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. Its unique structure, which includes a piperidine ring, suggests potential biological activities, including interactions with various biomolecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzaldehyde moiety attached to a 3-methylpiperidine group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Receptor Interaction : The piperidine moiety may engage with neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity Overview

The compound has been investigated for several biological activities:

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value indicating effective apoptosis induction at specific concentrations .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing notable inhibition of growth. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Cancer Cell Lines : A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to significant morphological changes and enhanced caspase-3 activity, indicating its role in apoptosis .

- Antimicrobial Testing : Research published in a peer-reviewed journal demonstrated the compound's efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its therapeutic potential in oncology .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Covalent binding, receptor interaction |

| 4-(Aminomethyl)benzaldehyde | Moderate | Yes | Enzyme inhibition |

| 4-(Butylamino)methylbenzaldehyde | High | Moderate | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.